molecular formula C11H14FN5 B12232748 6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine

6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine

Cat. No.: B12232748
M. Wt: 235.26 g/mol
InChI Key: UQASYMSXVYDHMW-UHFFFAOYSA-N
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Description

6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine is a synthetic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a purine derivative with a fluoromethylpiperidine compound under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution with sodium azide could produce an azido derivative.

Scientific Research Applications

6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The piperidine ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another compound with a piperidine ring and fluorine substitution, known for its use in pharmaceuticals.

    6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole: Similar structure with applications in antibacterial research.

Uniqueness

6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine is unique due to its specific combination of a purine core with a fluoromethyl group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14FN5

Molecular Weight

235.26 g/mol

IUPAC Name

6-[3-(fluoromethyl)piperidin-1-yl]-7H-purine

InChI

InChI=1S/C11H14FN5/c12-4-8-2-1-3-17(5-8)11-9-10(14-6-13-9)15-7-16-11/h6-8H,1-5H2,(H,13,14,15,16)

InChI Key

UQASYMSXVYDHMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)CF

Origin of Product

United States

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